3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide
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Overview
Description
3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide is an organic compound that features a cyclopentyl group, a phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide typically involves multiple steps. One common method involves the reaction of cyclopentylamine with a suitable acylating agent to form the cyclopentylamide intermediate. This intermediate is then reacted with a phenyl-substituted tetrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of inflammation or modulation of pain perception.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]butanamide
- 3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]pentanamide
Uniqueness
Compared to similar compounds, 3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct biological activities or chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H21N5O |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
3-cyclopentyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
InChI |
InChI=1S/C16H21N5O/c22-16(11-10-13-6-4-5-7-13)17-12-15-18-19-20-21(15)14-8-2-1-3-9-14/h1-3,8-9,13H,4-7,10-12H2,(H,17,22) |
InChI Key |
YLHRNDMFZJMWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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